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molecular formula C18H20O4 B8537389 Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate

Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate

Cat. No. B8537389
M. Wt: 300.3 g/mol
InChI Key: NOXQBXDMVSNXED-UHFFFAOYSA-N
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Patent
US07521461B2

Procedure details

4-(3-Hydroxypropyl)phenol (1.0 g, 6.57 mmol) and methyl 2-(bromomethyl)benzoate (1.66 g, 7.23 mmol) was dissolved in acetonitrile (10 ml). Potassium carbonate (1.82 g, 13.14 mmol) was added and the mixture was stirred at 60° C. for three hours. Polymer supported trisamine (0.3 eqv) was added and the solution was stirred at room temperature overnight. The PS-trisamine was filtered off and the acetonitrile was removed by evaporation EtOAc (10 ml) was added and the organic layer was washed with 3 portions of water (3×10 ml). The organic phase was dried (MgSO4) and the solvent was removed by evaporation to give 1.66 gram of methyl 2-{[4-(3-hydroxypropyl)phenoxy]-methyl}benzoate (yield 84.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.Br[CH2:13][C:14]1[CH:23]=[CH:22][CH:21]=[CH:20][C:15]=1[C:16]([O:18][CH3:19])=[O:17].C(=O)([O-])[O-].[K+].[K+].C(O)C(N)(CO)CO>C(#N)C>[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([O:11][CH2:13][C:14]2[CH:23]=[CH:22][CH:21]=[CH:20][C:15]=2[C:16]([O:18][CH3:19])=[O:17])=[CH:9][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCCCC1=CC=C(C=C1)O
Name
Quantity
1.66 g
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The PS-trisamine was filtered off
CUSTOM
Type
CUSTOM
Details
the acetonitrile was removed by evaporation EtOAc (10 ml)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the organic layer was washed with 3 portions of water (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCC1=CC=C(OCC2=C(C(=O)OC)C=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 84.2%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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